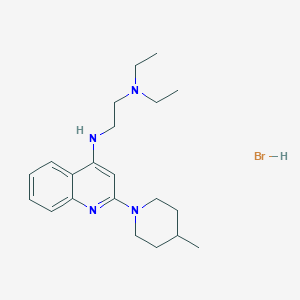
N',N'-Diethyl-N-(2-(4-methylpiperidin-1-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a diethylaminoethyl side chain. It is often used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be attached through a reductive amination reaction, where the quinoline-piperidine intermediate reacts with diethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrobromide Salt: Finally, the hydrobromide salt is formed by reacting the free base of the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace specific functional groups on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrochloride
- N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine sulfate
- N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine acetate
Uniqueness
N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability. Compared to its hydrochloride, sulfate, and acetate counterparts, the hydrobromide salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C21H33BrN4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C21H32N4.BrH/c1-4-24(5-2)15-12-22-20-16-21(25-13-10-17(3)11-14-25)23-19-9-7-6-8-18(19)20;/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,22,23);1H |
InChI Key |
NAFQMEKBQMKPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)N3CCC(CC3)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















